Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate
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Overview
Description
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a chemical compound with the molecular formula C19H17NO3 It is known for its unique structure, which includes an isoquinoline moiety, a phenyl group, and a carbonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate typically involves the reaction of isoquinoline derivatives with phenylmethyl carbonate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoquinoline, followed by the addition of ethyl chloroformate to form the carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, which can have significant biological and pharmacological activities.
Scientific Research Applications
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar structure and have comparable biological activities.
Isoquinoline alkaloids: Naturally occurring compounds with significant pharmacological properties.
Carbonate esters: Compounds with similar functional groups but different core structures.
Uniqueness
Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is unique due to its combination of an isoquinoline moiety and a carbonate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl [isoquinolin-1-yl(phenyl)methyl] carbonate |
InChI |
InChI=1S/C19H17NO3/c1-2-22-19(21)23-18(15-9-4-3-5-10-15)17-16-11-7-6-8-14(16)12-13-20-17/h3-13,18H,2H2,1H3 |
InChI Key |
CFOQRZNXBJYRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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